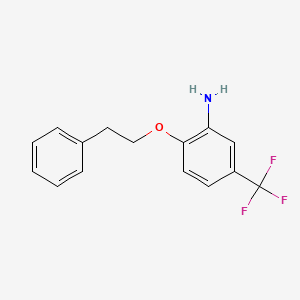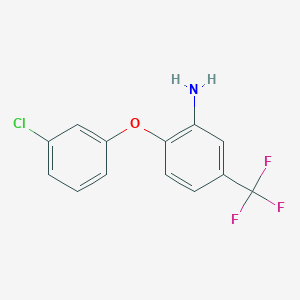
2-(3,4-Dimethylphenoxy)-5-methylaniline
Overview
Description
2-(3,4-Dimethylphenoxy)-5-methylaniline, also known as 2-DPM, is an aromatic amine compound that has been studied extensively due to its potential applications in the fields of chemical synthesis, medicinal research, and industrial processes. This compound is a valuable intermediate for the preparation of various heterocyclic compounds, including those used in the synthesis of drugs and other biologically active compounds. It is also used as a stabilizer in some industrial processes.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-5-methylaniline has been studied extensively in the fields of medicinal research and chemical synthesis. In medicinal research, it has been used to synthesize a variety of drugs and other biologically active compounds. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, including those used in the synthesis of drugs and other biologically active compounds. In chemical synthesis, it has been used as an intermediate for the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-5-methylaniline is not fully understood. However, it is believed that the compound is capable of forming a complex with a variety of substrates, including proteins, nucleic acids, and other small molecules. This complex can then be used to catalyze a variety of chemical reactions. Additionally, it is believed that the compound can be used to modulate the activity of enzymes, allowing for the regulation of metabolic pathways.
Biochemical and Physiological Effects
2-(3,4-Dimethylphenoxy)-5-methylaniline has been studied extensively in terms of its biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-microbial, and anti-tumor properties. Additionally, it has been shown to possess a variety of pharmacological activities, including analgesic, anti-allergic, and anti-convulsant effects. Furthermore, it has been shown to possess anti-oxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
2-(3,4-Dimethylphenoxy)-5-methylaniline has several advantages for use in lab experiments. For example, it is relatively inexpensive and can be easily synthesized in a single step. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound can be difficult to purify, making it unsuitable for use in certain experiments.
Future Directions
Given its potential applications in the fields of medicinal research and chemical synthesis, there are several potential future directions for 2-(3,4-Dimethylphenoxy)-5-methylaniline. For example, further research could be conducted to better understand its mechanism of action and to develop more efficient methods of synthesis. Additionally, further research could be conducted to explore its potential applications in drug design and development. Additionally, further research could be conducted to explore its potential applications in the fields of industrial processes, such as the stabilization of organic compounds. Finally, further research could be conducted to explore its potential applications in the fields of biotechnology and nanotechnology.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-15(14(16)8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHQRGWWGVKKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B3173099.png)
![2-([1,1'-Biphenyl]-4-yloxy)-5-chloroaniline](/img/structure/B3173106.png)




![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)

![4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol](/img/structure/B3173181.png)
![2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3173188.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine](/img/structure/B3173200.png)